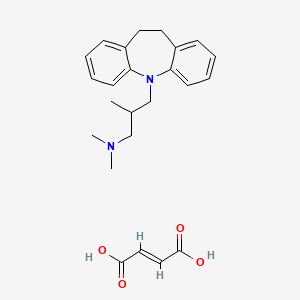
Trimipramine (maleate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimipramine (maleate) is a tricyclic antidepressant primarily used to treat major depressive disorder. It is known for its sedative and anxiolytic properties, making it effective in treating insomnia and anxiety disorders as well . Unlike other tricyclic antidepressants, trimipramine has a unique profile due to its relatively weak inhibition of norepinephrine and serotonin reuptake .
準備方法
Synthetic Routes and Reaction Conditions: Trimipramine (maleate) is synthesized through a multi-step process involving the reaction of dibenzazepine derivatives with various reagentsThe final step involves the formation of the maleate salt .
Industrial Production Methods: In industrial settings, the production of trimipramine (maleate) involves large-scale chemical synthesis under controlled conditions. The process includes the purification of intermediates and the final product to ensure high purity and consistency. The compound is often produced in powder form and stored under specific conditions to maintain its stability .
化学反応の分析
Types of Reactions: Trimipramine (maleate) undergoes various chemical reactions, including:
Oxidation: Trimipramine can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert trimipramine to its secondary or primary amine derivatives.
Substitution: Substitution reactions can occur at the nitrogen atom or the aromatic ring, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, secondary amines, and substituted aromatic compounds .
科学的研究の応用
Trimipramine (maleate) has a wide range of scientific research applications:
作用機序
Trimipramine (maleate) exerts its effects by modulating neurotransmitter systems in the brain. It primarily acts by inhibiting the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft . Additionally, trimipramine has antihistaminic, anticholinergic, and antiadrenergic properties, contributing to its sedative and anxiolytic effects . The exact mechanism of its analgesic action is not fully understood but is thought to involve modulation of opioid systems in the central nervous system .
類似化合物との比較
- Imipramine: Similar structure but stronger reuptake inhibition.
- Amitriptyline: Known for its strong sedative effects.
- Doxepin: Used for its antihistaminic properties.
- Clomipramine: Effective in treating obsessive-compulsive disorder .
特性
分子式 |
C24H30N2O4 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine |
InChI |
InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
YDGHCKHAXOUQOS-WLHGVMLRSA-N |
異性体SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


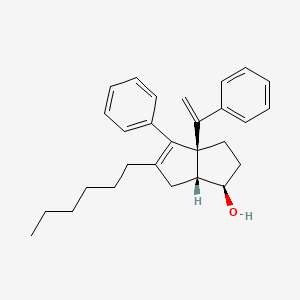
![6-(4-((3-(Benzyloxy)benzyl)oxy)-6-methoxybenzofuran-2-yl)-2-methoxyimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B10775325.png)
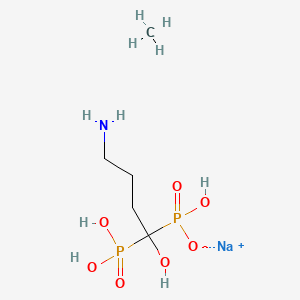
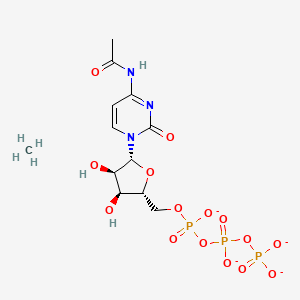
![(1S,2R,4S,5R,6S,8R,9R,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775350.png)
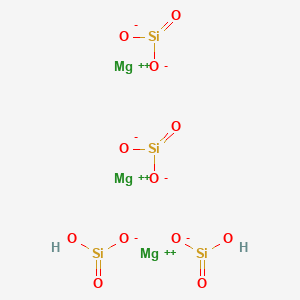
![4-fluoro-N-[2-[5-(2,4,5-trifluoro-3-hydroxybenzoyl)thiophen-2-yl]phenyl]benzenesulfonamide](/img/structure/B10775364.png)
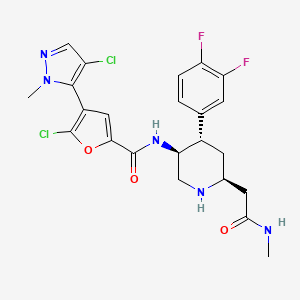
![2-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775384.png)
![2-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775389.png)
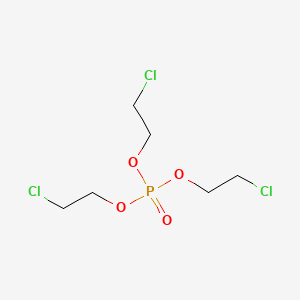

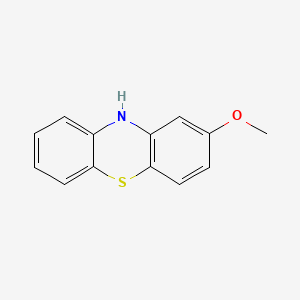
![[2-methoxy-3-(4,5,10-triazatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),3,7,10,12(16)-hexaen-11-yl)phenyl]boronic acid](/img/structure/B10775411.png)
